N-methyl-4-(2-methyl-3-oxo-1,4-diazepane-1-carbonyl)furan-2-sulfonamide
Description
N-methyl-4-(2-methyl-3-oxo-1,4-diazepane-1-carbonyl)furan-2-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a sulfonamide group, and a diazepane ring, making it an interesting subject for chemical studies.
Properties
IUPAC Name |
N-methyl-4-(2-methyl-3-oxo-1,4-diazepane-1-carbonyl)furan-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5S/c1-8-11(16)14-4-3-5-15(8)12(17)9-6-10(20-7-9)21(18,19)13-2/h6-8,13H,3-5H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIZUNSHGZUYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=COC(=C2)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(2-methyl-3-oxo-1,4-diazepane-1-carbonyl)furan-2-sulfonamide typically involves multiple steps, starting from readily available precursors. The process may include the formation of the diazepane ring through cyclization reactions, followed by the introduction of the furan and sulfonamide groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(2-methyl-3-oxo-1,4-diazepane-1-carbonyl)furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form new derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The sulfonamide and furan groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biological studies to investigate its interactions with various biomolecules and its potential as a biochemical probe.
Medicine: The compound could be explored for its pharmacological properties, including its potential as a therapeutic agent.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-methyl-4-(2-methyl-3-oxo-1,4-diazepane-1-carbonyl)furan-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact pathways involved depend on the compound’s specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and diazepane derivatives, such as:
- N-methyl-4-(2-methyl-3-oxo-1,4-diazepane-1-carbonyl)benzene-sulfonamide
- N-methyl-4-(2-methyl-3-oxo-1,4-diazepane-1-carbonyl)thiophene-2-sulfonamide
Uniqueness
What sets N-methyl-4-(2-methyl-3-oxo-1,4-diazepane-1-carbonyl)furan-2-sulfonamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
